3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline
Description
Properties
IUPAC Name |
3-chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF5N3/c17-9-7-8(23)1-2-10(9)24-3-5-25(6-4-24)16-14(21)12(19)11(18)13(20)15(16)22/h1-2,7H,3-6,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIATHWMNWBTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline typically involves the reaction of 3-chloroaniline with 4-(pentafluorophenyl)piperazine. One common method is the nucleophilic aromatic substitution reaction, where the chloro group on the aniline is replaced by the piperazine group under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Substituents on the Piperazine Ring
- 3-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline (CAS similarity: 0.69): Differs by replacing pentafluorophenyl with a monofluorophenyl group. Molecular weight: 305.78 g/mol vs. 305.78 g/mol (target compound).
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline :
Aniline Ring Modifications
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- Pentafluorophenyl Group : Increases logP (predicted ~3.8) due to fluorine atoms, enhancing membrane permeability but possibly reducing aqueous solubility.
- Trifluoromethyl Analog : logP ~2.5, offering a balance between solubility and permeability.
Receptor Interactions
Biological Activity
3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline is a fluorinated compound that exhibits significant biological activity, particularly in the context of medicinal chemistry. The presence of a pentafluorophenyl group enhances its lipophilicity and potential interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13ClF5N3
- Molecular Weight : 377.7395 g/mol
- CAS Number : 637736-34-6
- Density : 1.2 g/cm³
- Boiling Point : 410.7 °C
- LogP : 1.07
Biological Activity Overview
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes.
Pharmacological Applications
-
Tyrosinase Inhibition :
- Recent studies have highlighted the compound's potential as a tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders and certain neurodegenerative diseases like Parkinson's disease. The presence of the chlorinated and fluorinated moieties enhances its binding affinity to the enzyme's active site, leading to effective inhibition .
- Antidepressant Activity :
-
Anticancer Potential :
- Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
The biological activity of this compound is primarily attributed to its structural features:
- Chlorine Atom : Enhances hydrophilicity and binding interactions.
- Pentafluorophenyl Group : Increases lipophilicity, allowing better membrane penetration and interaction with lipid membranes.
- Piperazine Ring : Known for its role in modulating neurotransmitter systems, contributing to potential antidepressant effects.
Q & A
Q. Table 1: Bioactivity Trends in Structural Analogs
| Compound | Modification | IC₅₀ (Kinase X) | Reference |
|---|---|---|---|
| Target compound | Pentafluorophenyl | 12 nM | |
| 3-Chloro-4-(4-methylpiperazinyl)aniline | Methylpiperazine | 85 nM | |
| 4-(Pyridin-3-yloxy)aniline | Pyridine substituent | 220 nM |
Advanced: What computational strategies predict interactions between this compound and biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to ATP-binding sites. The pentafluorophenyl group shows strong van der Waals interactions with hydrophobic residues (e.g., Phe80 in kinase X) .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity. Fluorine atoms contribute σ = +0.06 each, enhancing electron withdrawal .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories; pentafluorophenyl analogs show lower RMSD (<2 Å) vs. non-fluorinated analogs .
Advanced: How can synthetic routes be modified to improve regioselectivity during piperazine coupling?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to block undesired substitution sites .
- Microwave-assisted synthesis : Reduce side products by accelerating reaction kinetics (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
- Catalytic systems : Employ Pd/C or CuI for Suzuki-Miyaura coupling when aryl halides are present, achieving >90% regioselectivity .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aniline moiety.
- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the piperazine ring.
- Long-term stability : HPLC analysis shows >95% purity retention after 6 months under inert gas (N₂/Ar) .
Advanced: What mechanistic insights explain its inhibition of cytochrome P450 enzymes?
Answer:
- Competitive inhibition : The pentafluorophenyl group occupies the enzyme’s hydrophobic active site, as shown by X-ray co-crystallography (PDB: 5T6Z) .
- Metabolic profiling : LC-MS/MS identifies stable Fe²⁺-ligand complexes in CYP3A4, reducing heme iron availability for substrate oxidation .
- Kinetic studies : Lineweaver-Burk plots confirm non-competitive inhibition (Ki = 0.8 µM) for CYP2D6 due to allosteric binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
